3-Amino-6-chloroquinolin-4-ol

Description

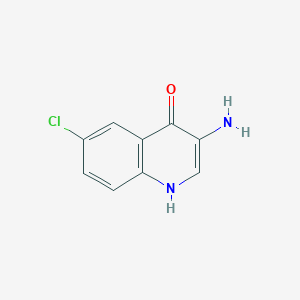

3-Amino-6-chloroquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, an amino group at position 3, and a chlorine substituent at position 6. Its molecular formula is C₉H₆ClN₂O, with a molar mass of 193.61 g/mol. The structural uniqueness of this compound lies in the strategic placement of functional groups, which influences its electronic properties and binding interactions in biological systems .

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

3-amino-6-chloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H7ClN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) |

InChI Key |

XEHDUSBRFAANJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroquinolin-4-ol typically involves the nucleophilic substitution of 4,7-dichloroquinoline with appropriate amines. One common method is the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole under specific conditions . This reaction is often carried out in the presence of a base and at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form corresponding hydroxy derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Nitroquinoline derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-chloroquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.

Industry: Utilized in the production of dyes, catalysts, and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloroquinolin-4-ol involves its interaction with various molecular targets:

Antimicrobial Activity: It inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.

Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.

Anticancer Activity: It binds to DNA and inhibits the activity of topoisomerases, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Positional Isomers

- 6-Chloroquinolin-4-amine hydrochloride Structure: Chlorine at position 6 and an amino group at position 4 (vs. position 3 in the target compound). Implications: The positional shift of the amino group alters hydrogen-bonding capacity and steric interactions. This isomer is a hydrochloride salt, enhancing solubility but reducing thermal stability compared to the hydroxyl-containing target compound .

Halogen vs. Amino Substitution

- 6-Bromo-3-chloroquinolin-4-ol Structure: Bromine at position 3 and chlorine at position 6. Comparison: The bromine atom introduces greater steric bulk and polarizability compared to the amino group in 3-Amino-6-chloroquinolin-4-ol. This substitution may enhance lipophilicity but reduce nucleophilic reactivity .

Functional Group Variations

- 4-Amino-6-chloroquinoline-3-carboxylic acid Structure: Carboxylic acid at position 3 and amino at position 4. Comparison: The carboxylic acid group increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~8–10) in the target compound. This difference impacts ionization states under physiological conditions, affecting bioavailability .

Extended Substituents

- 3-{[Benzyl(ethyl)amino]methyl}-6-chloro-2,8-dimethylquinolin-4-ol Structure: A benzyl-ethyl-aminomethyl group at position 3, with additional methyl groups at positions 2 and 7. Comparison: The bulky substituent at position 3 reduces rotational freedom and may hinder interactions with flat biological targets (e.g., DNA intercalation).

Structural and Functional Analysis Table

Key Research Findings

- Electronic Effects: The amino group at position 3 in this compound donates electron density to the quinoline ring, enhancing resonance stabilization. This contrasts with electron-withdrawing groups (e.g., Br in 6-Bromo-3-chloroquinolin-4-ol), which reduce electron density and alter reactivity .

- Biological Implications: Hydroxyl and amino groups facilitate hydrogen bonding with biological targets (e.g., enzymes), while bulky substituents (e.g., benzyl-ethyl-aminomethyl) may limit target accessibility .

- Solubility Trends: Salt forms (e.g., hydrochloride in 6-Chloroquinolin-4-amine hydrochloride) improve aqueous solubility but may compromise stability in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.